molecular formula C20H16N4O4S B2846471 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide CAS No. 332384-05-1

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2846471
CAS No.: 332384-05-1
M. Wt: 408.43
InChI Key: JDHRQMAFIQJFFG-UHFFFAOYSA-N
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Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit inhibitory activities against certain enzymes

Cellular Effects

N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide has been shown to have significant effects on various types of cells. For example, certain derivatives of imidazopyridine have demonstrated anticancer activity against breast cancer cells . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazole-containing compounds: These include drugs like omeprazole and metronidazole, which share the imidazole core structure.

    Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, which contain the pyridine ring, are also similar in structure.

Uniqueness

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-14-5-10-17(12-19(14)24(25)26)29(27,28)22-16-8-6-15(7-9-16)18-13-23-11-3-2-4-20(23)21-18/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHRQMAFIQJFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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